molecular formula C15H13N3O4 B11462002 1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide

1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide

Cat. No.: B11462002
M. Wt: 299.28 g/mol
InChI Key: IYRFCGPNNVAWLB-UHFFFAOYSA-N
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Description

1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, two cyano groups, and a dimethoxybenzoyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Dimethoxybenzoyl Moiety: This step often involves acylation reactions, where the dimethoxybenzoyl chloride reacts with the cyclopropane derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and dimethoxybenzoyl moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dicyano-3-(2,4-dimethoxybenzoyl)-1-cyclopropanecarboxamide: Similar structure but with a different substitution pattern on the benzoyl ring.

    1,2-Dicyano-3-(2,3-dimethoxyphenyl)-1-cyclopropanecarboxamide: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness

1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both cyano and dimethoxybenzoyl groups

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

1,2-dicyano-3-(2,3-dimethoxybenzoyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-21-10-5-3-4-8(13(10)22-2)12(19)11-9(6-16)15(11,7-17)14(18)20/h3-5,9,11H,1-2H3,(H2,18,20)

InChI Key

IYRFCGPNNVAWLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2C(C2(C#N)C(=O)N)C#N

Origin of Product

United States

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